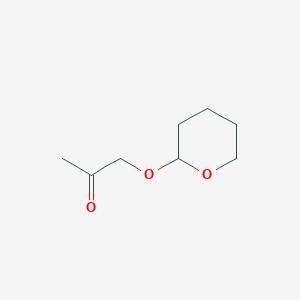

1-(oxan-2-yloxy)propan-2-one

Description

Contextualization within Oxane-Derived Compounds in Modern Organic Chemistry Research

The oxane ring, also known as tetrahydropyran (B127337) (THP), is a prevalent structural motif in a myriad of natural products and pharmacologically active molecules. wikipedia.org Its derivatives are central to many areas of organic synthesis, not only as key structural components but also as versatile protecting groups for alcohols. wikipedia.orgrsc.org The formation of tetrahydropyranyl ethers (THP ethers) by reacting an alcohol with dihydropyran is a fundamental transformation in synthetic organic chemistry, valued for its reliability and the stability of the resulting ether under a wide range of non-acidic conditions. organic-chemistry.orgthieme-connect.de

The compound 1-(oxan-2-yloxy)propan-2-one fits within this broader class of oxane derivatives, specifically as a tetrahydropyranyl ether of hydroxyacetone (B41140). nih.gov While the THP group is often employed to mask the reactivity of a hydroxyl group temporarily, in this case, its permanent incorporation into the molecular framework creates a bifunctional molecule with distinct chemical properties. thieme-connect.de Research into oxane-containing structures is vibrant, with ongoing efforts to develop novel synthetic methods for their construction and to explore their applications in materials science and medicinal chemistry. organic-chemistry.orggoogle.com

Significance of the Ketone and Ether Functionalities in Synthetic Methodologies and Chemical Transformations

The presence of both a ketone and an ether in this compound provides a rich platform for a variety of chemical transformations.

Ketone Functionality: The ketone group is one of the most versatile functional groups in organic synthesis. It serves as an electrophilic center, susceptible to attack by a wide array of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. Common reactions involving ketones include:

Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

Reduction: Conversion to a secondary alcohol, such as 1-(oxan-2-yl)propan-2-ol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. uni.lu

Enolate Formation: The α-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in a range of reactions, including alkylation and aldol (B89426) condensations, allowing for the elongation of the carbon chain. mdpi.com

Wittig Reaction: Reaction with phosphorus ylides to form alkenes. nih.gov

Ether Functionality: The tetrahydropyranyl ether linkage in this compound is generally stable to basic, organometallic, and reducing conditions. organic-chemistry.orgthieme-connect.de However, it is susceptible to cleavage under acidic conditions, which can be a deliberate synthetic step to deprotect the corresponding alcohol. thieme-connect.de The ether's oxygen atom also possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor, which can influence the molecule's physical properties and interactions with other molecules.

The interplay of these two functional groups allows for selective transformations. For instance, the ketone can be modified while the ether remains intact under basic or neutral conditions. Conversely, acidic conditions could potentially affect both the ether linkage and the ketone (e.g., through acid-catalyzed enolization). This dual functionality makes this compound a potentially valuable building block in the synthesis of more complex molecules.

Historical Trajectory and Evolution of Research on this compound and Structurally Related Scaffolds

The study of tetrahydropyranyl ethers as protecting groups for alcohols has a long history in organic synthesis, becoming a widely adopted strategy due to the low cost of dihydropyran and the ease of both introduction and removal of the THP group. thieme-connect.denih.gov The initial focus of research involving structures like this compound was likely in the context of protecting group chemistry for hydroxyacetone.

Over time, the focus has expanded to include the synthesis and reactions of molecules where the oxane ring is a permanent structural feature. The synthesis of such compounds often involves the reaction of a suitable alcohol with dihydropyran under acidic catalysis. organic-chemistry.org For this compound, this would involve the reaction of hydroxyacetone with 3,4-dihydropyran.

Research on structurally related scaffolds, such as other functionalized tetrahydropyrans, has been driven by their presence in natural products and their potential biological activities. nih.gov The development of stereoselective methods for the synthesis of substituted tetrahydropyrans is a significant area of research, employing strategies like the Prins cyclization and intramolecular allylation. organic-chemistry.org While specific historical research on this compound is not extensively documented in readily available literature, its existence is noted in chemical databases, and its chemistry can be inferred from the well-established reactivity of ketones and tetrahydropyranyl ethers. nih.govuni.lu

Identification of Current Research Trends, Gaps, and Emerging Opportunities Pertaining to this compound

Current research in organic synthesis is increasingly focused on the development of efficient, selective, and sustainable synthetic methods. For a molecule like this compound, several research avenues can be identified:

Current Trends and Opportunities:

Asymmetric Synthesis: A significant opportunity lies in the development of enantioselective syntheses of this compound and its derivatives. Since the carbon atom of the oxane ring attached to the oxygen is a chiral center, controlling its stereochemistry is crucial for applications in asymmetric synthesis and medicinal chemistry.

Catalytic Transformations: The use of transition metal catalysis to perform novel transformations on the molecule is a promising area. For example, catalytic α-arylation or alkylation of the ketone would provide access to a range of new derivatives. mdpi.com

Applications as a Building Block: There is potential to utilize this compound as a versatile starting material for the synthesis of more complex molecules, including natural products and their analogues. Its bifunctional nature allows for a stepwise or convergent synthetic approach.

Exploration of Biological Activity: While not the focus of this article, a significant gap is the limited investigation into the biological properties of this specific compound. Exploring its potential as an enzyme inhibitor or as a scaffold for new therapeutic agents could be a fruitful area of research. nih.gov

Identified Gaps:

Detailed Reactivity Studies: Comprehensive studies detailing the reactivity of this compound under a wide range of reaction conditions are not readily available. Such studies would provide a valuable roadmap for its synthetic applications.

Physicochemical Properties: Detailed experimental data on the physicochemical properties of this compound, such as its precise solubility in various solvents and its stability under different conditions, are sparse.

Spectroscopic Characterization: While basic spectral data exists, a more in-depth analysis, including advanced NMR techniques, could provide further insights into its conformational preferences and electronic structure. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | |

| Molecular Weight | 142.20 g/mol | |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 13178-51-3 | |

| InChIKey | PJAGGQUSOXCAEA-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 0.6 | uni.lu |

Interactive Data Table: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 143.10666 | 130.3 |

| [M+Na]⁺ | 165.08860 | 135.0 |

| [M-H]⁻ | 141.09210 | 133.7 |

| [M+NH₄]⁺ | 160.13320 | 150.2 |

| [M+K]⁺ | 181.06254 | 136.0 |

| [M+H-H₂O]⁺ | 125.09664 | 124.9 |

| Data sourced from ion mobility spectrometry predictions. uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-2-yloxy)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(9)6-11-8-4-2-3-5-10-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHHMYOHJNMZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455701 | |

| Record name | 1-(tetrahydropyran-2-yloxy)-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53343-13-8 | |

| Record name | 1-(tetrahydropyran-2-yloxy)-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Oxan 2 Yloxy Propan 2 One

Retrosynthetic Disconnections and Strategic Analysis for Efficient Synthesis of 1-(oxan-2-yloxy)propan-2-one

Retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most logical and widely employed disconnection is at the C-O bond of the ether linkage. This bond can be disconnected in two ways, leading to synthons representing either nucleophilic or electrophilic partners.

Disconnection I: C-O Bond Cleavage (Ether Linkage)

This strategy, which is the most common, involves the formation of the ether bond between a propanone unit and the oxane ring.

Path A: Nucleophilic Hydroxyacetone (B41140) and Electrophilic Oxane Precursor: This approach considers hydroxyacetone as the nucleophile and an activated form of tetrahydropyran (B127337) as the electrophile. The most practical precursor for the electrophilic oxane is 3,4-dihydro-2H-pyran (DHP). The double bond in DHP is activated under acidic conditions, making the C-2 position susceptible to nucleophilic attack by the hydroxyl group of hydroxyacetone. This leads directly to the target molecule.

Path B: Electrophilic Propanone Synthon and Nucleophilic Oxane Precursor: Alternatively, a disconnection can be envisioned where 2-hydroxyoxane (the hemiacetal form of tetrahydropyran) acts as the nucleophile. The corresponding electrophilic synthon for the propanone moiety would be a 1-halopropan-2-one, such as 1-bromopropan-2-one. This approach corresponds to a Williamson ether synthesis.

Disconnection II: C-C Bond Cleavage (Propanone Moiety)

A less common, but viable, retrosynthetic approach involves the formation of the carbon-carbon bond between the methylene (B1212753) bridge and the carbonyl group. This would involve an umpolung strategy, where a nucleophilic equivalent of an "acetonyl" group reacts with an electrophilic oxane derivative. researchgate.net

The strategic analysis of these disconnections points towards the acid-catalyzed reaction between hydroxyacetone and dihydropyran as the most efficient and atom-economical route for the synthesis of racemic this compound due to the commercial availability and low cost of the starting materials.

Established Synthetic Routes and Optimization Protocols

The synthesis of this compound is most commonly achieved through the formation of the tetrahydropyranyl (THP) ether from hydroxyacetone or by the oxidation of the corresponding secondary alcohol.

Nucleophilic Substitution and Etherification Strategies for Oxane Linkage Formation

The formation of the oxane linkage is predominantly accomplished via the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). sigmaaldrich.com This method is a widely used protocol for the protection of hydroxyl groups in organic synthesis. unito.it

The reaction proceeds through the protonation of the double bond in DHP by an acid catalyst, which generates a resonance-stabilized carbocation at the C-2 position of the oxane ring. The hydroxyl group of hydroxyacetone then acts as a nucleophile, attacking this carbocation to form the protonated ether. Subsequent deprotonation yields the final product, this compound.

A variety of acid catalysts can be employed for this transformation, with the choice of catalyst often influencing the reaction time and yield. niscpr.res.in

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

| p-Toluenesulfonic acid (pTSA) | Dichloromethane | Room Temperature | 72 | |

| Trifluoroacetic acid (TFA) (20 mol%) | Dichloromethane | Room Temperature | 96 (for benzyl (B1604629) alcohol) | niscpr.res.in |

| Amberlyst-15 | Toluene | 35 °C | 93 (for dihydroxyacetone) | scispace.com |

| [BMIM][HSO₄] | Neat | 50 °C | 70 | |

| H-Y Zeolite | Neat | - | 73 | |

| Ammonium decatungstocerate(IV) | Acetonitrile | Room Temperature | High | inorgchemres.org |

Optimization Protocols:

To enhance the efficiency of this etherification, several optimization strategies have been developed:

Water Removal: The reaction is an equilibrium process. The use of a Dean-Stark apparatus to remove the water formed during the reaction can shift the equilibrium towards the product, leading to higher yields, reportedly up to 85%.

Microwave Assistance: Microwave irradiation has been shown to significantly reduce reaction times. For instance, a reaction that might take several hours at room temperature can be completed in about an hour at 80°C under microwave conditions, with yields around 77%.

Continuous Flow Reactors: For industrial-scale production, continuous flow reactors using solid acid catalysts like Amberlyst-15 offer advantages such as precise temperature control, shorter residence times (30-60 minutes), and easier product purification, with reported yields in the range of 78-82%.

Controlled Oxidation and Other Pathways for Propanone Moiety Elaboration

An alternative synthetic route to this compound involves the oxidation of the corresponding secondary alcohol, 1-(oxan-2-yloxy)propan-2-ol. This two-step approach first requires the synthesis of the alcohol, which can be prepared by the methods described in the previous section (using 1,2-propanediol as the starting material) or other etherification methods, followed by oxidation.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. libretexts.orglibretexts.org Several oxidizing agents are effective for this conversion.

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Reference |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C | 60-75 | |

| Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temperature | 60-75 | |

| TEMPO/1-chloro-1,2-benziodoxol-3(1H)-one | Ethyl Acetate | Room Temperature | High | organic-chemistry.org |

The choice of oxidant depends on the scale of the reaction and the presence of other functional groups in the molecule. PCC is a milder and more selective reagent compared to the Jones reagent, which is highly acidic and can cleave acid-sensitive protecting groups like the THP ether if not used under carefully controlled conditions. savemyexams.com

Stereoselective and Enantioselective Synthesis of Chiral Analogues of this compound

While this compound itself is achiral, the development of stereoselective methods for the synthesis of its chiral analogues is a significant area of research, particularly for applications in the synthesis of biologically active molecules. nih.gov These strategies typically involve the use of chiral auxiliaries or asymmetric catalysis to control the formation of new stereocenters.

Chiral Auxiliary Approaches in Stereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed.

For the synthesis of chiral analogues of this compound, a chiral auxiliary could be attached to either the oxane or the propanone moiety. For example, starting with a chiral diol, one could selectively protect one hydroxyl group with DHP and then oxidize the remaining chiral secondary alcohol to a ketone.

A more general approach involves the use of well-established chiral auxiliaries, such as those derived from amino acids (e.g., Evans oxazolidinones) or natural products (e.g., pseudoephedrine). wikipedia.org For instance, an N-acyl Evans auxiliary could be alkylated with a reagent containing the (oxan-2-yloxy)methyl group to introduce the side chain with high diastereoselectivity. Subsequent cleavage of the auxiliary would yield the enantioenriched carboxylic acid, which could then be converted to the corresponding methyl ketone.

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral molecules, as it uses a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. rsc.org

Several catalytic asymmetric strategies could be envisioned for the synthesis of chiral analogues of this compound.

Asymmetric α-Functionalization of Ketones: A powerful strategy involves the enantioselective α-functionalization of a ketone. For example, the reaction of a silyl (B83357) enol ether derived from a ketone with an electrophile bearing the (oxan-2-yloxy) group in the presence of a chiral Lewis acid or transition metal catalyst could provide access to chiral α-alkoxy ketones. escholarship.org

Catalytic Asymmetric Reductive Coupling: Recent advances have demonstrated the use of chiral nickel catalysts for the enantioselective reductive cross-coupling of acid chlorides with racemic secondary benzyl chlorides to produce acyclic α,α-disubstituted ketones in high enantioselectivity. acs.org This methodology could potentially be adapted for the synthesis of chiral analogues of this compound.

Biocatalysis: Biocatalytic approaches, such as the use of lyases or hydrolases, represent a green and highly selective method for the synthesis of chiral α-hydroxy ketones, which are precursors to α-alkoxy ketones. nih.govacs.org For instance, a thiamine (B1217682) diphosphate-dependent lyase could catalyze the carboligation of an aldehyde with a suitable partner to form an enantioenriched α-hydroxy ketone, which could then be etherified to the desired chiral this compound analogue.

Advancements in Green Chemistry Principles for this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of catalysts that are recyclable and non-toxic, and the replacement of hazardous organic solvents with greener alternatives or the elimination of solvents altogether.

Development of Sustainable Catalytic Systems

A key area of development in the green synthesis of this compound is the use of heterogeneous solid acid catalysts and recyclable ionic liquids. These catalysts offer significant advantages over traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid, which are corrosive and difficult to separate from the reaction mixture.

Heterogeneous catalysts such as the sulfonic acid-functionalized polystyrene resin, Amberlyst-15, have proven effective. bhu.ac.inmdpi.comnih.gov These catalysts are easily recoverable by simple filtration and can be reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly. mdpi.comasianpubs.org Zeolites, such as H-Y zeolite, have also been employed, providing good yields and minimizing catalyst leaching, which is ideal for green chemistry applications. bhu.ac.in

Ionic liquids (ILs) are another class of sustainable catalysts that have been explored. For instance, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIM][HSO₄]) has been shown to effectively catalyze the reaction, with the added benefit of being recyclable. bhu.ac.in The use of supported ionic liquids on solid materials like nano-SiO2 is also a promising strategy, combining the catalytic activity of ILs with the ease of separation of heterogeneous catalysts.

The table below summarizes the performance of various sustainable catalysts in the synthesis of this compound and related acetals.

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Amberlyst-15 | Hydroxyacetone, Dihydropyran | 50-70°C | 78-82 | bhu.ac.in |

| H-Y Zeolite | Hydroxyacetone, Dihydropyran | Not specified | 73 | bhu.ac.in |

| [BMIM][HSO₄] | Hydroxyacetone, Dihydropyran | 50°C | 70 | bhu.ac.in |

| Amberlyst 36 | Glycerol, Acetone | 25°C, 10 bar (Continuous Flow) | 85-97 (Conversion) | ucl.ac.uk |

| AlF₃·3H₂O | Crude Glycerol, Acetone | 100°C, 10 bar (Continuous Flow) | up to 78 (Conversion) | ucl.ac.uk |

| ZrCl₄@Arabic Gum | Ethyl acetoacetate, Malononitrile, Aldehydes | 50°C, Solvent-free | High | d-nb.info |

Utilization of Environmentally Benign Solvents and Solvent-Free Methodologies

The choice of solvent plays a crucial role in the greenness of a chemical process. Traditional syntheses of acetals often use chlorinated hydrocarbons or other volatile organic compounds (VOCs) that are toxic and environmentally harmful. Research has therefore focused on identifying greener solvent alternatives and developing solvent-free reaction conditions.

Glycerol, a biodegradable and non-toxic solvent derived from renewable resources, has shown promise as a reaction medium for various organic transformations, including those similar to the synthesis of this compound. elveflow.comunina.itresearchgate.net Its high boiling point allows for a wide range of reaction temperatures and facilitates product separation by distillation. elveflow.comresearchgate.net

Supercritical carbon dioxide (scCO₂) is another attractive green solvent. bhu.ac.inacs.org It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. bhu.ac.inarkat-usa.org The use of scCO₂ can lead to enhanced reaction rates and selectivities in some cases. bhu.ac.in In certain acetalization reactions, CO₂-expanded alcohols have themselves been shown to act as catalytic media, eliminating the need for an additional acid catalyst. arkat-usa.org

Solvent-free, or neat, reaction conditions represent the ideal scenario from a green chemistry perspective, as they eliminate solvent waste entirely. The synthesis of dihydropyran derivatives, structurally related to the target molecule, has been successfully achieved under solvent-free conditions using catalysts like ZrCl₄@Arabic Gum or by employing microwave irradiation. d-nb.infoscispace.com These methods are often faster, more efficient, and have a lower environmental footprint compared to solvent-based approaches. asianpubs.orgscispace.commdpi.com

Continuous Flow and Microreactor Technologies in the Synthesis of this compound

The shift from batch to continuous manufacturing is a significant trend in the chemical industry, driven by the desire for safer, more efficient, and scalable processes. Continuous flow reactors, particularly microreactors, offer numerous advantages for the synthesis of this compound. bhu.ac.innih.gov

These reactors are characterized by their small channel dimensions (typically in the sub-millimeter range), which lead to a high surface-area-to-volume ratio. mdpi.comunina.it This results in enhanced heat and mass transfer, allowing for precise temperature control and rapid mixing of reactants. unina.itresearchgate.net The improved control over reaction parameters often leads to higher yields, improved selectivity, and reduced formation of byproducts. researchgate.netresearchgate.net

For the industrial-scale production of this compound, continuous flow processes have been implemented. A typical protocol involves reacting hydroxyacetone and dihydropyran in the presence of a heterogeneous solid acid catalyst, such as Amberlyst-15, packed into the reactor. bhu.ac.in

An example of a continuous flow protocol is detailed in the table below:

| Parameter | Value | Reference |

| Reactants | Hydroxyacetone and Dihydropyran (1:1.2 molar ratio) | bhu.ac.in |

| Catalyst | Heterogeneous solid acid (e.g., Amberlyst-15) | bhu.ac.in |

| Residence Time | 30–60 minutes | bhu.ac.in |

| Temperature | 50–70°C | bhu.ac.in |

| Pressure | 2–3 bar | bhu.ac.in |

| Yield | 78–82% (after inline distillation) | bhu.ac.in |

Microreactors, often fabricated from materials like glass, silicon, or polymers (e.g., PDMS), can be designed as packed-bed reactors where the catalyst is immobilized. mdpi.comucl.ac.ukresearchgate.netrug.nl This setup allows for the continuous passage of reactants over the catalyst bed, facilitating an efficient conversion to the product. mdpi.comresearchgate.net The modular nature of microfluidic systems also allows for the integration of multiple reaction and purification steps into a single, automated process, further enhancing efficiency. ucl.ac.ukd-nb.info

The use of microreactor technology not only aligns with the principles of green chemistry by minimizing waste and energy consumption but also offers a pathway to safer and more consistent production of this compound. nih.gov

Reactivity and Mechanistic Investigations of 1 Oxan 2 Yloxy Propan 2 One

Comprehensive Analysis of the Ketone Moiety's Electrophilic and Nucleophilic Reactivity

The ketone group in 1-(oxan-2-yloxy)propan-2-one is a key site of reactivity. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent α-carbons can be deprotonated to form a nucleophilic enolate.

Electrophilic Reactivity at the Carbonyl Carbon: The primary electrophilic site is the carbonyl carbon, which readily undergoes nucleophilic addition reactions. A principal example is its reduction to the corresponding secondary alcohol, (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol. epa.govbldpharm.com This transformation can be achieved using various reducing agents.

Another manifestation of its electrophilicity is the reaction with organometallic reagents, such as Grignard reagents, which would lead to the formation of tertiary alcohols. While specific examples for this exact substrate are not extensively detailed in the literature, this represents a fundamental and expected reaction pathway for the ketone moiety.

Nucleophilic Reactivity via Enolate Formation: Under basic conditions, the protons on the carbons alpha to the carbonyl group (C1 and C3) can be abstracted to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with a range of electrophiles. This reactivity allows for the formation of new carbon-carbon bonds at the α-position, a foundational strategy in organic synthesis. The nucleophilic character is centered on the α-carbon, enabling reactions like alkylations and aldol (B89426) condensations.

| Reaction Type | Reagent/Condition | Product Type | Reactivity Site |

| Nucleophilic Addition | Sodium Borohydride (B1222165) (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Carbonyl Carbon (Electrophile) |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol | Carbonyl Carbon (Electrophile) |

| α-Alkylation | 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkylated Ketone | α-Carbon (Nucleophile via enolate) |

| Oxidation | Strong Oxidizing Agents | Carboxylic Acids/Other Oxidized Derivatives | Ketone Moiety |

This table summarizes the expected reactivity based on the fundamental principles of ketone chemistry.

Intramolecular Rearrangements and Cyclization Reactions Involving the Oxane Ring and Propanone Side Chain

The bifunctional nature of this compound allows for the possibility of intramolecular reactions. Under conditions that activate both the ketone and the acetal (B89532), cyclization or rearrangement can occur.

A plausible intramolecular pathway involves the acid-catalyzed opening of the oxane ring to form the key oxocarbenium ion intermediate. This electrophilic species can then be intercepted by the nucleophilic enol or enolate form of the propanone side chain. This type of reaction is analogous to a Prins-type cyclization or an intramolecular C-glycosidation. acs.orgresearchgate.net The outcome would be the formation of a new cyclic or bicyclic structure, with the specific product depending on the stereochemistry and the exact reaction conditions that govern the cyclization.

For instance, the formation of the oxocarbenium ion at the C2 position of the oxane ring could be followed by an attack from the enolized C1 or C3 of the propanone chain, leading to the formation of a new five- or six-membered ring fused to the original oxane skeleton. Such reactions are often influenced by the formation of the most thermodynamically stable ring system. While specific documented examples of this transformation starting from this compound are not prevalent, the mechanism is a well-established reactive pathway for related systems containing oxocarbenium ions and tethered nucleophiles. acs.orgsorbonne-universite.fr

Kinetic and Thermodynamic Parameters Governing Chemical Transformations of this compound

Quantitative analysis of the reactions of this compound provides insight into reaction rates and equilibria. The most studied transformation from a kinetic standpoint is the acid-catalyzed hydrolysis of the acetal linkage, as this is a critical aspect of its function as a protecting group.

The rate-determining step in the hydrolysis of acetals and ketals is the formation of the resonance-stabilized carboxonium ion. nih.gov The stability of this intermediate directly influences the reaction rate. Studies on analogous acetal systems provide a framework for understanding the kinetics of this compound hydrolysis. The reaction follows first-order kinetics, and the rate is highly dependent on pH.

For example, kinetic studies on the hydrolysis of various substituted benzylidene acetals have shown a strong correlation between the reaction rate and the electronic nature of substituents. A Hammett plot for the hydrolysis of these acetals yields a ρ value of -4.06, indicating a significant buildup of positive charge in the transition state, consistent with an SN1-like mechanism involving the carboxonium ion. nih.gov This implies that any electronic factors that stabilize the positive charge on the oxocarbenium ion derived from the THP ring would accelerate the rate of hydrolysis.

| System | Condition | Parameter | Value | Significance |

| Benzaldehyde-derived Acetal | pH 5 Buffer | Half-life (t₁/₂) | ~70 hours | Demonstrates the influence of a secondary carbocation intermediate on stability. nih.gov |

| Acetone-derived Ketal | pH 5 Buffer | Half-life (t₁/₂) | > 200 hours | The higher stability reflects the greater stability of the tertiary carbocation intermediate. nih.gov |

| Benzylidene Acetals | TFA/D₂O/CD₃CN | Hammett ρ value | -4.06 | A large negative value confirms a strong buildup of positive charge in the transition state, which is stabilized by electron-donating groups. nih.gov |

This data, from analogous acetal and ketal systems, illustrates the kinetic principles governing the hydrolysis of the THP ether in this compound. The stability of the intermediate oxocarbenium ion is paramount.

Computational Elucidation of Reaction Mechanisms and Transition States for this compound Conversions

Computational chemistry provides powerful tools for investigating the reaction mechanisms, intermediate structures, and transition states involved in the transformations of this compound. Methods such as Density Functional Theory (DFT) can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathways.

Acetal Hydrolysis: For the acid-catalyzed hydrolysis of the THP ether, computational models can elucidate the structure of the protonated acetal, the transition state for C-O bond cleavage, and the geometry of the resulting oxocarbenium ion. These calculations confirm that the formation of the planar, resonance-stabilized oxocarbenium ion is the key energetic hurdle (activation barrier) of the reaction. nih.govlibretexts.org

Ketone Reactions: Theoretical studies on related ketones, such as the Fenton's reagent-catalyzed decomposition of 1,3-dihydroxy acetone, have used DFT (e.g., B3LYP and M06-2X functionals) to calculate activation barriers for various steps, including proton transfers. researchgate.net Such studies have revealed high activation barriers for certain steps and confirmed quantum tunneling mechanisms through kinetic isotope effect calculations. researchgate.net These methodologies are directly applicable to studying the mechanisms of oxidation, reduction, and enolate formation of this compound.

Computed Physicochemical Properties: Computational methods are also used to predict physical properties. For instance, the collision cross section (CCS) of an ion, which relates to its shape and size, can be calculated. Such predictions are valuable for identifying the compound in mass spectrometry analyses.

| Compound | Adduct | m/z | Predicted CCS (Ų) | Method |

| 1-(oxan-2-yl)propan-2-one | [M+H]⁺ | 143.10666 | 130.3 | CCSbase Prediction uni.lu |

| 1-(oxan-2-yl)propan-2-one | [M+Na]⁺ | 165.08860 | 135.0 | CCSbase Prediction uni.lu |

| 1-(oxan-2-yl)propan-2-one | [M-H]⁻ | 141.09210 | 133.7 | CCSbase Prediction uni.lu |

This table presents computationally predicted collision cross section values for ions of a structural isomer, illustrating the application of computational chemistry in characterizing molecular properties.

Derivatives and Analogues of 1 Oxan 2 Yloxy Propan 2 One: Design, Synthesis, and Structure Reactivity Relationships

Strategic Design and Synthesis of Novel Derivatives via Functional Group Modifications of the Propanone Unit

The propanone unit of 1-(oxan-2-yloxy)propan-2-one offers several avenues for functional group modification to generate novel derivatives with tailored properties. The ketone and the adjacent methylene (B1212753) and methyl groups are key sites for chemical transformations.

A primary modification involves the reduction of the ketone to a secondary alcohol, yielding 1-(oxan-2-yloxy)propan-2-ol. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome. For instance, the use of sodium borohydride (B1222165) typically results in a racemic or diastereomeric mixture of the corresponding alcohol. Subsequent oxidation of this alcohol can regenerate the ketone or be used to introduce other functional groups. whiterose.ac.uk

The methylene group alpha to the carbonyl can be functionalized through enolate chemistry. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates an enolate that can react with a variety of electrophiles. Alkylation, halogenation, and aldol (B89426) condensation reactions at this position lead to a diverse range of derivatives. For example, reaction of the enolate with an alkyl halide would introduce an alkyl substituent at the C1 position of the propanone unit.

Another strategic modification is the α-ketol rearrangement, which involves the migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org This can be induced under acidic, basic, or thermal conditions. wikipedia.org While this reaction is reversible and favors the more stable α-hydroxy carbonyl compound, it can be a useful tool for skeletal rearrangements. wikipedia.org

The synthesis of α,β-unsaturated ketone derivatives is another important modification. nih.gov These compounds can be prepared through various condensation reactions and serve as valuable intermediates in Michael additions and other conjugate addition reactions for the construction of more complex molecules. nih.gov

Table 1: Examples of Functional Group Modifications of the Propanone Unit

| Starting Material | Reagent/Condition | Product | Modification Type |

|---|---|---|---|

| This compound | Sodium borohydride | 1-(oxan-2-yloxy)propan-2-ol | Ketone Reduction |

| This compound | LDA, then R-X | 1-(oxan-2-yloxy)-1-alkylpropan-2-one | α-Alkylation |

| This compound | Base or Acid | Rearranged α-hydroxy ketone | α-Ketol Rearrangement |

| This compound | Aldehyde, Base | α,β-Unsaturated ketone derivative | Aldol Condensation |

Synthesis of Analogues through Structural Diversification of the Oxane Ring System

The oxane ring of this compound can be structurally diversified to generate a wide array of analogues. Modifications can include the introduction of substituents, alteration of ring size, and replacement of the ring oxygen with other heteroatoms.

The synthesis of substituted tetrahydropyrans is a well-established field, with numerous methods available for creating functionalized oxane rings. nih.govresearchgate.net These methods often involve cyclization reactions, such as the Prins cyclization, intramolecular oxa-Michael addition, and palladium-catalyzed cyclization of unsaturated alcohols. nih.govbeilstein-journals.org For example, a substituted oxane ring can be synthesized and then coupled with a propanone synthon to yield the desired analogue.

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of substituted dihydropyrans, which can then be reduced to the corresponding tetrahydropyrans. The choice of catalyst and reaction conditions can control the stereochemical outcome of these reactions.

The size of the heterocyclic ring can also be varied. For instance, oxetane (B1205548) (a four-membered ring) or oxepane (B1206615) (a seven-membered ring) analogues can be synthesized. acs.org The synthesis of oxetanes often involves the Paterno-Büchi reaction or the cyclization of 1,3-diols. acs.org These changes in ring size can significantly impact the chemical and physical properties of the resulting analogues.

Furthermore, the oxygen atom in the oxane ring can be replaced by other heteroatoms, such as sulfur to form a thiane (B73995) ring, or nitrogen to form a piperidine (B6355638) ring. The synthesis of these heterocyclic analogues would involve coupling the propanone moiety with the corresponding functionalized heterocycle.

Table 2: Strategies for Structural Diversification of the Oxane Ring

| Modification Strategy | Key Reaction | Resulting Analogue |

|---|---|---|

| Introduction of Substituents | Prins Cyclization, Oxa-Michael Addition | Substituted this compound |

| Ring Size Variation | Paterno-Büchi Reaction, Diol Cyclization | 1-(oxetan-3-yloxy)propan-2-one |

| Heteroatom Replacement | Coupling with Thiane or Piperidine derivatives | 1-(thian-2-yloxy)propan-2-one, 1-(piperidin-2-yloxy)propan-2-one |

Influence of Stereochemistry on the Reactivity and Synthetic Utility of Chiral Derivatives

The introduction of chiral centers into the this compound scaffold can have a profound influence on the reactivity and synthetic utility of the resulting derivatives. Chiral centers can be present on both the oxane ring and the propanone unit.

The stereochemistry of α-alkoxy ketones plays a crucial role in their reactions. nih.govnyu.edu Chelation control, where a metal coordinates to both the carbonyl oxygen and the ether oxygen, can dictate the facial selectivity of nucleophilic attack on the carbonyl group. nih.gov This can lead to high diastereoselectivity in reactions such as reductions and Grignard additions. nyu.edu The stereochemical outcome of these reactions is not always directly correlated with the rate acceleration due to chelation. nyu.edu

The stereoselective synthesis of chiral tetrahydropyrans is an active area of research. whiterose.ac.uk Asymmetric synthesis methodologies, such as organocatalysis and transition-metal catalysis, can be employed to produce enantiomerically enriched oxane derivatives. whiterose.ac.uk For instance, chiral phosphoric acids have been used to catalyze intramolecular oxa-Michael reactions to yield highly enantiomerically enriched tetrahydropyrans. whiterose.ac.uk

The relative stereochemistry of substituents on the oxane ring can also direct the reactivity of the molecule. For example, the cis or trans relationship of substituents can influence the conformation of the ring and thus the accessibility of different reactive sites.

The development of stereoselective synthetic routes to chiral derivatives of this compound is of significant interest for applications in areas such as natural product synthesis and medicinal chemistry, where specific stereoisomers often exhibit distinct biological activities.

Table 3: Influence of Stereochemistry on Reactivity

| Chiral Feature | Influence | Example Reaction |

|---|---|---|

| α-Alkoxy Ketone | Diastereoselective Nucleophilic Addition | Grignard Reaction |

| Chiral Oxane Ring | Enantioselective Cyclization | Organocatalyzed Oxa-Michael Addition |

| Relative Stereochemistry of Ring Substituents | Conformational Control of Reactivity | Directing further functionalization |

Quantitative Structure-Reactivity Relationship (QSRR) Studies within the this compound Chemical Space

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. While specific QSRR studies focusing solely on the this compound chemical space are not widely available in the public domain, the principles of QSRR can be applied to this class of compounds to predict their reactivity and guide the design of new derivatives.

A QSRR model for this chemical space would typically involve calculating a set of molecular descriptors for a series of this compound derivatives and correlating them with an experimentally determined measure of reactivity, such as a reaction rate constant or equilibrium constant.

Key molecular descriptors that could be relevant for this class of compounds include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These would be particularly important for modeling reactions involving the carbonyl group.

Steric Descriptors: These quantify the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter). These would be crucial for understanding the influence of substituents on the oxane ring and propanone unit.

Once a statistically significant QSRR model is developed, it can be used to predict the reactivity of new, unsynthesized derivatives. This can help in prioritizing synthetic targets and in understanding the underlying factors that govern the reactivity of these compounds. For example, a QSRR study could help to predict how different substituents on the oxane ring would affect the rate of a nucleophilic addition to the ketone.

Table 4: Potential Descriptors for QSRR Studies of this compound Derivatives

| Descriptor Type | Example Descriptors | Potential Application |

|---|---|---|

| Electronic | Partial Charge on Carbonyl Carbon, LUMO Energy | Predicting susceptibility to nucleophilic attack |

| Steric | Molecular Volume, Sterimol Parameters | Understanding the effect of substituent size on reactivity |

| Topological | Wiener Index, Randić Index | Correlating overall structure with reaction rates |

Advanced Spectroscopic and Structural Elucidation of 1 Oxan 2 Yloxy Propan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For 1-(oxan-2-yloxy)propan-2-one, the basic ¹H and ¹³C NMR spectra offer initial structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the methyl protons of the propanone moiety, the adjacent methylene (B1212753) protons, and the protons of the oxane ring. Similarly, the ¹³C NMR spectrum will display characteristic resonances for the carbonyl carbon, the aliphatic carbons of the oxane ring, and the carbons of the propanone side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shift values and data from similar structures.

| Atom Position (Structure: CH₃(c)-C(b)(=O)-CH₂(a)-O-C1'(oxane)-...) | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Protons on C(a) | ¹H NMR | ~4.1-4.3 | Singlet (s) |

| Protons on C(c) | ¹H NMR | ~2.1-2.3 | Singlet (s) |

| Proton on C1' (anomeric) | ¹H NMR | ~4.7-4.9 | Triplet (t) or Doublet of doublets (dd) |

| Protons on C2'-C5' (oxane ring) | ¹H NMR | ~1.5-1.9 and ~3.5-4.0 | Multiplets (m) |

| Carbon C(a) | ¹³C NMR | ~75-77 | CH₂ |

| Carbon C(b) (C=O) | ¹³C NMR | ~206-208 | C |

| Carbon C(c) | ¹³C NMR | ~26-28 | CH₃ |

| Carbon C1' (anomeric) | ¹³C NMR | ~98-102 | CH |

| Carbons C2'-C5' (oxane ring) | ¹³C NMR | ~20-35 and ~62-68 | CH₂ |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Connectivity and Stereochemical Assignment

While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for assembling the complete molecular puzzle by revealing through-bond and through-space correlations. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would establish the connectivity pathway within the oxane ring by showing cross-peaks between adjacent protons (e.g., H1'↔H2', H2'↔H3', etc.). The methyl and methylene protons of the side chain would appear as singlets and thus show no COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹J_CH coupling). youtube.com This technique is crucial for assigning the carbon signals. For instance, the proton signal at ~4.1-4.3 ppm would correlate with the methylene carbon signal at ~75-77 ppm, and the anomeric proton signal (~4.7-4.9 ppm) would correlate with the anomeric carbon (~98-102 ppm), confirming their direct attachment. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH), which is vital for connecting different fragments of the molecule. emerypharma.com Key HMBC correlations for this compound would include:

A correlation from the methyl protons (H_c) to the carbonyl carbon (C_b) and the methylene carbon (C_a).

Correlations from the methylene protons (H_a) to the carbonyl carbon (C_b), the methyl carbon (C_c), and the anomeric carbon of the oxane ring (C1').

A crucial correlation from the anomeric proton (H1') to the methylene carbon (C_a), unequivocally linking the side chain to the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. princeton.edu This is particularly useful for stereochemical assignments. For the oxane ring, NOESY can help determine the relative orientation of the protons (axial vs. equatorial). For example, observing a NOE between the anomeric proton (H1') and the protons at C3' and C5' would suggest their syn-axial relationship, providing insight into the ring's conformation and the orientation of the substituent.

Dynamic NMR Studies for Conformational Equilibria and Exchange Processes

Molecules are not static entities; they often exist as an equilibrium of multiple conformations. copernicus.org Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational changes, such as ring flips and bond rotations, that occur on the NMR timescale. copernicus.orgnih.gov

For this compound, two primary conformational processes are of interest:

Oxane Ring Inversion: The six-membered oxane ring predominantly adopts a chair conformation. This chair can undergo inversion to an alternative chair form. This process can be slowed at low temperatures, potentially allowing for the observation of distinct signals for each conformer. nih.govdoi.org

Anomeric Effect: The orientation of the -O-CH₂C(=O)CH₃ substituent at the anomeric carbon (C1') is influenced by the anomeric effect, which generally favors an axial position for an electronegative substituent on a heterocyclic ring.

By recording NMR spectra at various temperatures, one can observe changes in the line shapes of the signals. copernicus.org At high temperatures, rapid interconversion between conformers leads to sharp, averaged signals. As the temperature is lowered, the rate of exchange decreases, causing the signals to broaden and eventually decoalesce into separate signals for each conformer at the slow-exchange limit. nih.gov Analysis of these temperature-dependent spectra allows for the calculation of the activation energy barriers (ΔG‡) for the conformational interchange and the determination of the relative populations of the conformers. doi.org

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of a molecule, which allows for the determination of its elemental composition. amazonaws.com For this compound (C₈H₁₄O₃), the exact mass of the molecular ion ([M]⁺) is 158.0943 g/mol . nih.gov HRMS is critical for distinguishing between isomers and confirming the molecular formula.

Mechanistic Interpretations of Ion Fragmentation Patterns

In addition to determining the molecular mass, mass spectrometry fragments the molecule into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can be used for identification. whitman.edu Analyzing the fragmentation pathways helps to confirm the connectivity of atoms within the molecule.

For this compound, several key fragmentation pathways can be predicted under electron ionization (EI):

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation for ketones. This can occur in two ways:

Loss of a methyl radical (•CH₃) to form the [M - 15]⁺ ion at m/z 143.

Loss of the acetonyl radical (•CH₂C(=O)CH₃) is less likely, but cleavage of the C-C bond between the carbonyl and methylene group would yield a stable acetyl cation, [CH₃CO]⁺, at m/z 43.

Ether Bond Cleavage: The ether linkages are prone to cleavage.

Cleavage of the C-O bond between the methylene group and the oxane ring can lead to the formation of an oxonium ion from the ring, [C₅H₉O]⁺, at m/z 85.

The corresponding fragment [CH₃C(=O)CH₂O]⁺ at m/z 73 could also be formed.

McLafferty Rearrangement: This rearrangement is not possible for this specific molecule as it lacks the required γ-hydrogen on a sufficiently long alkyl chain.

Table 2: Predicted HRMS Fragments for this compound

| m/z (Nominal) | Predicted Formula | Proposed Fragment Structure/Origin |

|---|---|---|

| 158 | [C₈H₁₄O₃]⁺• | Molecular Ion ([M]⁺•) |

| 143 | [C₇H₁₁O₃]⁺ | [M - •CH₃]⁺; Alpha-cleavage |

| 85 | [C₅H₉O]⁺ | Oxonium ion from oxane ring cleavage |

| 73 | [C₃H₅O₂]⁺ | [CH₃C(=O)CH₂O]⁺ from ether cleavage |

| 57 | [C₃H₅O]⁺ | [M - C₅H₉O₂]⁺; Further fragmentation |

| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺; Acetyl cation from alpha-cleavage |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Interactions

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation. It is particularly sensitive to polar functional groups. horiba.com For this compound, the most prominent IR absorption bands are:

A strong, sharp peak around 1715-1725 cm⁻¹ corresponding to the C=O (ketone) stretching vibration .

Strong absorptions in the 1250-1050 cm⁻¹ region due to C-O (ether) stretching vibrations . This region may contain multiple overlapping bands from the C-O-C linkage of the ether and the C-O-C bond within the oxane ring.

Bands in the 3000-2850 cm⁻¹ region corresponding to C-H stretching of the methyl and methylene groups.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and vibrations of the carbon skeleton. horiba.com For this molecule, Raman would be effective for observing:

Symmetric C-H stretching and bending modes.

Vibrations of the C-C backbone.

The C=O stretch is also Raman active, though its intensity may differ from the IR spectrum.

Conformational analysis can be performed by examining the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra. Different conformers (e.g., axial vs. equatorial substituent) would have slightly different vibrational frequencies, and in some cases, distinct peaks for each conformer can be resolved, particularly in low-temperature studies.

Table 3: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique (Expected Intensity) |

|---|---|---|

| 2950-2850 | C-H Asymmetric & Symmetric Stretch | IR (Strong), Raman (Strong) |

| 1725-1715 | C=O Ketone Stretch | IR (Very Strong), Raman (Medium) |

| 1470-1430 | CH₂/CH₃ Bending (Scissoring/Deformation) | IR (Medium), Raman (Medium) |

| 1250-1050 | C-O-C Asymmetric & Symmetric Stretch (Ether & Oxane) | IR (Strong), Raman (Weak-Medium) |

| Below 1000 | Fingerprint Region (C-C Stretch, Skeletal Vibrations) | IR (Complex), Raman (Complex) |

X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous data on bond lengths, bond angles, and torsional angles.

As of the latest literature search, a crystal structure for this compound has not been reported in public databases. However, if a suitable crystal could be grown, this technique would provide definitive answers to several key structural questions:

Conformation of the Oxane Ring: It would confirm whether the ring adopts a chair, boat, or twist-boat conformation in the solid state.

Substituent Orientation: The analysis would definitively show whether the -O-CH₂C(=O)CH₃ substituent occupies an axial or equatorial position on the oxane ring, providing experimental validation of the anomeric effect.

Supramolecular Structure: It would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as weak C-H···O hydrogen bonds, that dictate the solid-state architecture.

For comparison, the crystal structure of a related compound, 1,4-Bis[(oxan-2-yl)oxy]benzene, shows that the oxane rings adopt chair conformations with the exocyclic C-O bonds in an axial orientation. iucr.org This suggests that an axial orientation for the substituent in this compound is also plausible in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment in Chiral Analogues

Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the non-destructive assignment of absolute configurations in chiral molecules. For chiral analogues of this compound, these techniques would primarily probe the stereochemical environment around the ketone chromophore. The absorption of circularly polarized light by the carbonyl group is highly sensitive to the spatial arrangement of neighboring atoms, thus providing a spectroscopic fingerprint of the molecule's three-dimensional structure.

The primary electronic transition of interest in the ketone group of this compound analogues is the n → π* transition, which is electronically forbidden but magnetically allowed. This transition typically appears as a weak absorption band in the UV-Vis spectrum between 280 and 310 nm. In a chiral environment, this absorption band gives rise to a Cotton effect in the ORD and CD spectra. The sign and magnitude of this Cotton effect are directly related to the absolute configuration of the chiral centers influencing the carbonyl chromophore.

The relationship between the stereochemistry and the sign of the Cotton effect for chiral ketones is empirically described by the Octant Rule. rsc.orgslideshare.net This rule divides the space around the carbonyl group into eight octants using three nodal planes. Substituents lying in these octants contribute positively or negatively to the Cotton effect depending on their position and electronic properties. For a chiral analogue of this compound, where chirality might be introduced at the propan-2-one moiety or within the oxane ring, the Octant Rule would be pivotal in predicting the sign of the Cotton effect for a given enantiomer.

For instance, consider a hypothetical chiral analogue, (R)-1-(oxan-2-yloxy)propan-1-ol, which upon oxidation would yield a chiral ketone. The stereocenter alpha to the carbonyl would dictate the preferred conformation of the side chain, and the substituents would fall into specific octants, allowing for the prediction of the CD spectrum.

Optical Rotatory Dispersion (ORD) complements CD spectroscopy by measuring the change in optical rotation as a function of wavelength. leidenuniv.nl A plain ORD curve, either positive or negative, is observed at wavelengths far from an absorption maximum. However, in the region of the n → π* transition of the ketone, an anomalous dispersion curve, known as a Cotton effect, is observed. The shape of this curve—a peak followed by a trough or vice versa—is directly correlated with the sign of the Cotton effect in the CD spectrum and, by extension, to the absolute configuration. The presence of the tetrahydropyranyl ether moiety can also influence the chiroptical properties. rsc.org

Detailed Research Findings

While specific chiroptical data for chiral analogues of this compound are not extensively reported in the literature, the principles are well-established through studies on similar chiral ketones and tetrahydropyranyl derivatives. Research on various chiral ketones has demonstrated the reliability of the Octant Rule in correlating the sign of the Cotton effect with the absolute configuration. rsc.orgacs.org For example, studies on chiral decalones have shown that axial alkyl substituents in specific positions make predictable contributions to the circular dichroism. rsc.org

The application of chiroptical spectroscopy can be illustrated with a hypothetical data table for a pair of enantiomeric chiral analogues. The expected data would show mirror-image CD and ORD spectra for the enantiomers, a key characteristic of chiroptical phenomena.

Table 1: Hypothetical Chiroptical Data for Enantiomers of a Chiral Analogue of this compound

| Compound | CD (n → π*) λmax [nm] (Δε) | ORD (Cotton Effect) | Predicted Absolute Configuration (based on Octant Rule) |

| (R)-3-(oxan-2-yloxy)butan-2-one | 295 (+1.5) | Positive Cotton effect (peak at ~305 nm, trough at ~285 nm) | R |

| (S)-3-(oxan-2-yloxy)butan-2-one | 295 (-1.5) | Negative Cotton effect (trough at ~305 nm, peak at ~285 nm) | S |

Computational Chemistry and Theoretical Investigations of 1 Oxan 2 Yloxy Propan 2 One

Quantum Chemical Calculations for Electronic Structure, Bonding Character, and Charge Distribution

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of 1-(oxan-2-yloxy)propan-2-one. Methodologies such as Density Functional Theory (DFT) are employed to model the electron distribution and bonding within the molecule. nrel.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk The energies of these orbitals and the gap between them are critical indicators of a molecule's kinetic stability and reactivity. researchgate.net

For this compound, the HOMO is typically localized on the oxygen atoms, particularly the ether oxygen of the oxane ring and the carbonyl oxygen, reflecting their nucleophilic character. The LUMO is generally centered on the carbonyl carbon, indicating its electrophilic nature and susceptibility to nucleophilic attack. The HOMO-LUMO energy gap provides a measure of the molecule's excitability and its tendency to undergo electronic transitions. A smaller gap suggests higher reactivity. researchgate.net Computational analyses can unravel the effects of substituents on these frontier orbitals, providing a basis for tuning the molecule's electronic properties. rsc.org

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Natural Bond Orbital (NBO) Analysis and Electron Density Distributions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution by transforming the calculated wave function into localized orbitals corresponding to chemical bonds and lone pairs. uni-muenchen.debatistalab.com This method allows for the quantification of atomic charges, hybridization, and the delocalization of electron density through donor-acceptor interactions. uni-muenchen.demdpi.com

Table 2: Predicted Natural Population Analysis (NPA) Charges for Selected Atoms in this compound

| Atom | Predicted NPA Charge (e) |

|---|---|

| Carbonyl Carbon | Data not available in search results |

| Carbonyl Oxygen | Data not available in search results |

| Ether Oxygen | Data not available in search results |

Comprehensive Conformational Analysis and Mapping of Energy Landscapes for this compound

The flexibility of this compound, arising from the rotatable bonds and the puckering of the oxane ring, leads to a complex conformational landscape. Understanding this landscape is crucial as the molecule's conformation can significantly influence its reactivity and biological activity.

Ab Initio and Density Functional Theory (DFT) Based Conformational Search Algorithms

To explore the potential energy surface of this compound, conformational search algorithms based on ab initio or DFT methods are employed. mdpi.com These methods systematically explore different torsional angles and ring puckerings to identify stable conformers (local minima) and the transition states connecting them. The relative energies of these conformers are calculated to determine their populations at a given temperature. The results of such an analysis provide a detailed energy landscape, highlighting the most probable shapes the molecule will adopt. nih.govbiorxiv.org The choice of computational method and basis set is critical for obtaining accurate energetic profiles. mdpi.com

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry serves as a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models.

DFT calculations can provide reliable predictions of 1H and 13C NMR chemical shifts and infrared (IR) vibrational frequencies. researchgate.net For this compound, theoretical calculations would predict the chemical shifts of the protons and carbons in the oxane and propanone moieties. For instance, protons on the oxane ring are expected in the δ 3.5–4.5 ppm range, while the methyl protons of the propan-2-one group are anticipated around δ 2.1–2.3 ppm. The carbonyl carbon would have a characteristic shift around δ ~208 ppm. Similarly, the IR spectrum can be simulated, predicting a strong absorption for the carbonyl (C=O) stretch around 1715 cm⁻¹ and C-O stretching frequencies for the ether and acetal (B89532) groups. Agreement between the calculated and experimental spectra would validate the computed geometry and electronic structure.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (oxane protons) | Data not available | ~3.5–4.5 ppm |

| ¹H NMR (methyl protons) | Data not available | ~2.1–2.3 ppm |

| ¹³C NMR (carbonyl carbon) | Data not available | ~208 ppm |

| IR (C=O stretch) | Data not available | ~1715 cm⁻¹ |

Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of this compound, providing insights into its conformational dynamics and interactions with its environment. nih.gov By simulating the motion of atoms over time, MD can reveal how the molecule explores its conformational space and how this is influenced by factors such as temperature and the surrounding solvent. nih.govmdpi.com

Solvent effects are particularly important as they can significantly alter the conformational preferences and reactivity of a molecule. rsc.org MD simulations in explicit solvent models can show how solvent molecules arrange around the solute and how specific interactions, such as hydrogen bonding with protic solvents, can stabilize certain conformers. mdpi.comnih.gov For instance, in a polar solvent, conformations with a larger dipole moment might be favored. The insights gained from MD simulations are crucial for understanding the behavior of this compound in realistic chemical and biological environments. nih.govosti.gov

Theoretical Modeling of Catalytic Processes Involving this compound as a Substrate or Ligand

While specific theoretical studies focusing exclusively on the catalytic transformations of this compound are not extensively documented in publicly available literature, computational chemistry provides a powerful framework for predicting its behavior as a substrate or ligand in various catalytic reactions. By examining theoretical investigations of its constituent functional groups—the ketone and the tetrahydropyran (B127337) (oxane) ether linkage—we can infer potential catalytic pathways and reaction mechanisms. Density Functional Theory (DFT) is a primary tool for these explorations, offering insights into reaction energetics, transition states, and the influence of catalysts. researchgate.net

This compound as a Substrate

The structure of this compound features two primary reactive sites for catalytic conversion: the carbonyl group of the propan-2-one moiety and the ether linkage of the oxane ring.

Catalytic Hydrogenation of the Ketone Group:

The ketone group is a prime target for catalytic hydrogenation to produce the corresponding secondary alcohol, 1-(oxan-2-yloxy)propan-2-ol. Theoretical studies on the hydrogenation of various ketones using transition metal catalysts, such as those based on Ruthenium (Ru), Manganese (Mn), Iron (Fe), and Nickel (Ni), have elucidated detailed reaction mechanisms. rsc.orgresearchgate.netrsc.org These studies often reveal a bifunctional mechanism where the metal center and a ligand cooperate to activate both the hydrogen molecule and the ketone.

For instance, DFT studies on Ru-catalyzed ketone hydrogenation have shown that the reaction can proceed through a concerted, asynchronous transfer of a hydride from the metal and a proton from the ligand to the carbonyl carbon and oxygen, respectively. researchgate.netresearchgate.net The calculated energy barriers for such transformations are crucial in determining the catalyst's efficiency. While no specific data exists for this compound, we can refer to data from studies on similar ketones to illustrate the typical energy profiles.

Table 1: Representative Calculated Energy Barriers for Catalytic Ketone Hydrogenation (Illustrative Examples)

| Catalyst System | Substrate | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| Ru-Bifunctional Complex | Acetophenone | DFT | Not specified, but mechanism detailed | researchgate.net |

| Mn(CO)₂–PSiNSiP Complex | Acetophenone | DFT | Not specified, but mechanism detailed | rsc.org |

| Fe(II) and Ni(II) Pyrazole-based Complexes | Various Ketones | DFT | Not specified, but kinetic data rationalized | rsc.org |

| Ru-η⁵-Cp*-1,2-diamine Complex | Generic Ketone | DFT | >27 kcal/mol (without acid) | acs.org |

Note: This table provides illustrative examples from theoretical studies on other ketones to indicate the type of data generated in computational catalysis research.

The bulky tetrahydropyranyl group in this compound would likely introduce significant steric hindrance, which could influence the binding orientation of the substrate to the catalyst's active site and, consequently, the activation energy of the hydrogenation step. Theoretical modeling could precisely quantify these steric effects and predict the stereoselectivity of the reaction if a chiral catalyst is employed.

Catalytic Cleavage of the Ether Linkage:

The ether bond in the tetrahydropyran ring, specifically the C-O bond of the acetal-like linkage, is another potential site for catalytic transformation. This is particularly relevant in the context of biomass valorization, where the cleavage of ether bonds is a key step. mdpi.com Theoretical studies on the cleavage of β-O-4 aryl ether linkages, which are prevalent in lignin (B12514952), have been performed using both base-catalyzed and metal-catalyzed approaches. nih.govosti.gov

Base-catalyzed cleavage, for example, has been modeled using DFT to investigate the reaction of model compounds with hydroxides like KOH and NaOH. nih.govfrontiersin.org These studies have mapped out reaction pathways involving the deprotonation of an adjacent carbon followed by the cleavage of the C-O bond. The calculated activation barriers provide a measure of the reaction's feasibility under different basic conditions.

Table 2: Calculated Activation Barriers for Base-Catalyzed C-O Ether Bond Cleavage in a Lignin Model Compound (Illustrative Example)

| Catalyst | Substrate Model | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| KOH | C2 β-O-4 Linkage Model | DFT (M06/6-31G) | 6.1 | nih.gov |

| NaOH | C2 β-O-4 Linkage Model | DFT (M06/6-31G) | 11.9 | nih.gov |

| LiOH | C2 β-O-4 Linkage Model | DFT (M06/6-31G) | Not specified in abstract | nih.gov |

| NaOᵗBu | C2 β-O-4 Linkage Model | DFT (M06/6-31G) | 12.8 | nih.gov |

Note: This table is an illustrative example based on a lignin model compound to show the type of data obtained from DFT studies on ether cleavage. The reactivity of the acetal-like ether in this compound may differ.

Furthermore, the acetal functionality is known to be susceptible to acid-catalyzed hydrolysis. researchgate.netgla.ac.uk Theoretical studies on acetal hydrolysis often reveal a mechanism involving protonation of one of the ether oxygens, followed by C-O bond cleavage to form a resonance-stabilized oxocarbenium ion intermediate. osti.gov The subsequent attack by water completes the hydrolysis. Computational modeling could determine the activation energy for this process for this compound and compare it with other catalytic pathways.

This compound as a Ligand

The oxygen atoms in both the ketone and ether functionalities of this compound possess lone pairs of electrons, making them potential coordination sites for metal centers in catalysts. As a bidentate or even a monodentate ligand, this molecule could influence the electronic and steric environment of a catalytic metal center.

Theoretical modeling can be employed to investigate the binding of this compound to various metal ions. DFT calculations can determine the binding energies, preferred coordination geometries, and the electronic structure of the resulting metal-ligand complex. These parameters are critical in understanding how the compound might act as a ligand to modulate the activity and selectivity of a catalyst in a given reaction. For example, in a palladium-catalyzed reaction, the coordination of this compound could impact the catalytic cycle of processes like cross-coupling or carbonylation reactions. mdpi.com

While no specific computational studies on this compound as a ligand are currently available, the principles of computational catalyst design could be readily applied. Researchers could model its coordination to various metal precursors and evaluate the performance of the hypothetical in-silico designed catalysts for a range of organic transformations.

Applications and Synthetic Utility of 1 Oxan 2 Yloxy Propan 2 One in Advanced Organic Synthesis

Role as a Versatile Building Block in the Construction of Complex Organic Architectures

The primary utility of 1-(oxan-2-yloxy)propan-2-one in organic synthesis is its function as a versatile three-carbon building block. It provides a robust scaffold that can be elaborated through reactions at its ketone functionality. Chemists utilize this compound as an intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.

The ketone group can undergo a wide array of transformations. For instance, it can serve as an electrophile in reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. Alternatively, the α-protons adjacent to the carbonyl group can be removed by a base to form an enolate, which can then act as a nucleophile in alkylation, acylation, and aldol (B89426) condensation reactions. This reactivity allows for the construction of new carbon-carbon bonds, extending the molecular framework.

A notable example of its application is in palladium-catalyzed cross-coupling reactions. Research has demonstrated the mono-α-arylation of THP-protected hydroxyacetone (B41140) with various aryl bromides and triflates. Using a catalyst system composed of a palladium precursor and a Josiphos-type ligand, this transformation efficiently creates a C(aryl)-C(acyl) bond. This method is particularly valuable as it tolerates a range of functional groups on the aryl partner and proceeds without the removal of the THP protecting group, showcasing the compound's utility in constructing complex architectures under modern catalytic conditions.

Utilization in Protecting Group Strategies and Masked Functional Group Transformations

The structure of this compound is a classic example of a protecting group strategy. The compound is formally derived from hydroxyacetone (1-hydroxypropan-2-one), a simple molecule containing both a ketone and a primary alcohol. In many multi-step syntheses, the high reactivity of the hydroxyl group can interfere with desired transformations at the ketone center or other parts of a molecule.

The tetrahydropyranyl (THP) group serves as an effective protecting group for the hydroxyl functionality. The formation of the THP ether from the alcohol and 3,4-dihydro-2H-pyran (DHP) under acidic catalysis is a common and efficient procedure. This THP ether is stable to a wide range of non-acidic conditions, including strongly basic reagents, organometallics, and hydrides. nih.gov